molecular formula C16H18N6O4 B14156066 7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 5267-82-3

7-(2-Hydroxyethyl)-8-(2-(4-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B14156066
CAS-Nummer: 5267-82-3
Molekulargewicht: 358.35 g/mol
InChI-Schlüssel: NIESMGKSSIYDMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with hydrazinyl and hydroxyethyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione typically involves multiple steps. One common approach starts with the preparation of the purine base, followed by the introduction of the hydroxyethyl and hydrazinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the hydrazinyl group may produce amines.

Wissenschaftliche Forschungsanwendungen

7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in medicinal chemistry or interacting with polymers in materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione: shares similarities with other purine derivatives that have hydroxyethyl and hydrazinyl groups.

    2-hydroxyethyl group derivatives: Compounds with similar hydroxyethyl groups may exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of 7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various scientific fields.

Eigenschaften

CAS-Nummer

5267-82-3

Molekularformel

C16H18N6O4

Molekulargewicht

358.35 g/mol

IUPAC-Name

7-(2-hydroxyethyl)-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18N6O4/c1-21-13-12(14(24)19-16(21)25)22(7-8-23)15(18-13)20-17-9-10-3-5-11(26-2)6-4-10/h3-6,9,23H,7-8H2,1-2H3,(H,18,20)(H,19,24,25)

InChI-Schlüssel

NIESMGKSSIYDMJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.